molecular formula C₉H₁₁N.1/2H₂SO₄ B1662190 Tranylcypromine sulfate CAS No. 13492-01-8

Tranylcypromine sulfate

Cat. No. B1662190
CAS RN: 13492-01-8
M. Wt: 364.5 g/mol
InChI Key: BTHVHSMCHJCPFU-OULXEKPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tranylcypromine sulfate is a non-hydrazine monoamine oxidase inhibitor . It is used to treat certain types of depression and belongs to the group of medicines called monoamine oxidase inhibitors (MAOI) . It works by blocking the action of a chemical substance known as monoamine oxidase (MAO) in the nervous system .


Molecular Structure Analysis

Tranylcypromine is a racemate comprising equal amounts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine with the chiral centers both located on the cylopropane ring . The chemical formula of Tranylcypromine sulfate is C18H24N2O4S .


Chemical Reactions Analysis

Tranylcypromine sulfate acts via irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the catabolism of various neurotransmitters . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .


Physical And Chemical Properties Analysis

Tranylcypromine sulfate has a molecular weight of 364.46 . Its predicted properties include a water solubility of 1.49 mg/mL, a logP of 1.5, and a pKa (Strongest Basic) of 9.62 .

Scientific Research Applications

  • Neurotoxicity in Brain Organoids : Tranylcypromine has been identified as causing neurotoxicity in human-induced pluripotent stem cell-derived brain organoids. This research provides insight into the drug's impact on brain structure, cellular density, and arrangement, highlighting its potential implications in neuropsychiatric disorders (Huang et al., 2017).

  • Formulation for Depression Treatment : A 2020 study explored the development of a polymeric micellar in-situ nasal gel using tranylcypromine for depression treatment. This research aimed to improve the drug's permeability and facilitate direct nasal to brain delivery, avoiding first-pass metabolism (Consensus Paper Details URL not provided).

  • Effect on Spermatogenesis : A study conducted in 2019 investigated the adverse effects of tranylcypromine on spermatogenesis in adult male rats. The results indicated a significant decrease in spermatogonials, primary spermatocytes, spermatids, and Leydig cells, suggesting the drug's impact on male fertility (Gholamzadeh et al., 2019).

  • Cancer Treatment : Tranylcypromine has been investigated for its potential in treating leukemia. It has shown promising results in impairing clonogenic survival in non-APL AML cell lines and primary patient samples, suggesting its potential application in cancer therapy (Watts et al., 2018).

  • Neuroinflammatory Responses in AD : Research in 2020 demonstrated that tranylcypromine can regulate LPS- and Aβ-induced neuroinflammatory responses in the brain. This finding is significant for understanding its potential application in treating neurodegenerative diseases like Alzheimer's (Park et al., 2020).

  • LSD1 Inhibitor in Cancer Treatment : Tranylcypromine, as a LSD1 inhibitor, has been explored for repositioning as a cancer treatment agent. Its impact on LSD1 and downstream targets in tumor cell growth and metastasis makes it a potential candidate for anti-cancer drug discovery (Zheng et al., 2016).

Safety And Hazards

Tranylcypromine sulfate can cause serious side effects, including respiratory irritation, serious eye irritation, skin irritation, and it can be toxic if swallowed or inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation .

Future Directions

Tranylcypromine sulfate is used to treat major depressive disorder in adults when other medicines have not been effective . It is recommended to take this medicine exactly as directed by a doctor . There are many other drugs, foods, and beverages that can cause serious medical problems if taken together with tranylcypromine . Therefore, future directions include careful monitoring of the patient’s condition and adherence to the prescribed dosage .

properties

IUPAC Name

(1R,2S)-2-phenylcyclopropan-1-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t2*8-,9+;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPRVQDIOGQWTG-FKXFVUDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1[C@H]([C@@H]1N)C2=CC=CC=C2.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tranylcypromine sulfate

CAS RN

13492-01-8
Record name Tranylcypromine sulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013492018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranylcypromine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tranylcypromine sulfate
Reactant of Route 2
Tranylcypromine sulfate
Reactant of Route 3
Reactant of Route 3
Tranylcypromine sulfate
Reactant of Route 4
Tranylcypromine sulfate
Reactant of Route 5
Tranylcypromine sulfate
Reactant of Route 6
Tranylcypromine sulfate

Citations

For This Compound
687
Citations
BJ MATTER, PE DONAT, ML BRILL… - Archives of internal …, 1965 - jamanetwork.com
… The patient in this report ingested 350 mg of tranylcypromine sulfate. Although … Structural similarity of tranylcypromine sulfate to epinephrine /-norepinephrine, and amphetamine. …
Number of citations: 18 jamanetwork.com
ATC Vet—QN06AF04 - Psychiatry, 2007 - drugfuture.com
Effects on the cardiovascular system. Although orthostatic hypotension is more common, hypertension can occur with MAOIs. A hypertensive crisis has been described in 2 patients after …
Number of citations: 0 www.drugfuture.com
HY Aboul-Enein, LI Abou-Basha - Journal of liquid chromatography …, 1996 - Taylor & Francis
… Tranylcypromine sulfate is monitored by UV detection at 264 nm. The calibration curve of tranylcypromine sulfate … was applied to determine the tranylcypromine sulfate in urine and also …
Number of citations: 4 www.tandfonline.com
GH Ragab, HM Saleh, MM EL-Henawee… - Journal of Applied …, 2016 - japsonline.com
… Determination of enantiomeric purity of tranylcypromine sulfate by proton magnetic resonance spectroscopy with chiral lanthanide shift reagent. Journal Association of Official Analytical …
Number of citations: 4 japsonline.com
GA Bacon - American journal of psychiatry, 1962 - Am Psychiatric Assoc
The patient was a 17-year-old white female previously seen by the writer and diagnosed as a neurotic depressive reaction. Treatment with tranylcypromine was recommended to the …
Number of citations: 13 ajp.psychiatryonline.org
PJ Boniface - Journal of analytical toxicology, 1991 - academic.oup.com
… Tranylcypromine sulfate was obtained from Smith Kline and French. Mefenorex was obtained from Roche Pharmaceuticals, n-Butyl chloride (synthesis grade) was obtained from Merck …
Number of citations: 11 academic.oup.com
GM Hanna, CA Lau-Cam - Journal of the Association of Official …, 1989 - academic.oup.com
… A suitable quantity (27 mg) of tranylcypromine sulfate test sample was accurately weighed into a separatory funnel containing 2 mL water, and converted to the free base form as …
Number of citations: 5 academic.oup.com
H Spahn-Langguth, G Hahn, E Mutschler… - … of Chromatography B …, 1992 - Elsevier
… The assay was found to be applicable for routine analyses in a preliminary pharmacokinetic study, in which an oral dose of 20 mg racemic tranylcypromine sulfate was administered to …
Number of citations: 28 www.sciencedirect.com
M Gahr, C Schönfeldt-Lecuona, MA Kölle… - European …, 2013 - Elsevier
Tranylcypromine (TCP) is a non-selective and irreversible monoamine oxidase inhibitor and an effective agent in the treatment of major depression. It features a complex pharmacologic …
Number of citations: 8 www.sciencedirect.com
C Source—Elipten - jamanetwork.com
… 493), tranylcypromine sulfate is not a hy-drazine derivative, although it also increases the … Tranylcypromine sulfate is intended for oral use in the treatment of mental depression asso¬ …
Number of citations: 0 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.